molecular formula C19H18F3N5O2 B6435903 3-phenyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine CAS No. 2549027-68-9

3-phenyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine

Cat. No.: B6435903
CAS No.: 2549027-68-9
M. Wt: 405.4 g/mol
InChI Key: UYUXPJKOGKDRLT-UHFFFAOYSA-N
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Description

3-phenyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine is a novel chemical compound known for its potential applications in various fields, particularly in medicinal chemistry and materials science. Its unique structure features multiple functional groups, which contribute to its reactivity and versatility in chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine involves several key steps:

  • Formation of 5-(trifluoromethyl)-1,3,4-oxadiazole: : This intermediate can be synthesized via the reaction of a suitable precursor, such as 5-(trifluoromethyl)-1,2,4-oxadiazole, with hydrazine hydrate.

  • Preparation of pyrrolidine derivative: : The pyrrolidine ring can be formed through the cyclization of appropriate amine precursors.

  • Coupling reactions: : The final step involves coupling the oxadiazole intermediate with the pyrrolidine derivative and subsequently attaching it to the phenyl-pyridazine scaffold under specific reaction conditions such as high temperature and catalytic amounts of a coupling agent like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl) carbodiimide).

Industrial Production Methods

For industrial-scale production, continuous flow chemistry might be employed to ensure consistent yields and scalability. High-pressure reactors and automated monitoring systems are often used to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, which may involve the oxidation of the pyridazine ring.

  • Reduction: : Selective reduction reactions can be performed on the pyrrolidinyl moiety.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).

  • Substitution: : Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.

Major Products Formed

The products formed depend on the type of reaction. For example, oxidation could yield hydroxylated derivatives, while reduction could produce simpler aliphatic chains or amine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for creating more complex molecules, owing to its diverse functional groups which allow for numerous chemical transformations.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity, helping to design drugs with improved efficacy and reduced side effects.

Medicine

Its potential medicinal applications include use as a lead compound for developing new pharmaceuticals targeting specific pathways or receptors, particularly those involving nitrogen-containing heterocycles.

Industry

In industrial applications, the compound's stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and specialty coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and oxadiazole groups contribute to the compound's binding affinity and selectivity. The exact pathways involved are often studied using techniques such as X-ray crystallography and molecular docking.

Comparison with Similar Compounds

3-phenyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Similar compounds include:

  • 3-phenyl-6-[(1-{[5-methyl-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine: : Lacks the trifluoromethyl group, resulting in different reactivity.

  • 3-phenyl-6-[(1-{[5-trifluoromethyl-1,2,4-triazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine: : Contains a triazole ring instead of oxadiazole, altering its biological activity.

By highlighting the distinct structural features and the resultant properties, this compound can be better understood in the context of its peers in the chemical and pharmaceutical landscapes.

Properties

IUPAC Name

2-[[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2/c20-19(21,22)18-26-25-17(29-18)11-27-9-8-13(10-27)12-28-16-7-6-15(23-24-16)14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUXPJKOGKDRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)CC4=NN=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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